molecular formula C16H16Cl2O2 B14005613 Etoxinol CAS No. 6012-83-5

Etoxinol

Cat. No.: B14005613
CAS No.: 6012-83-5
M. Wt: 311.2 g/mol
InChI Key: CPZLRDXKLHKMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is primarily used as a miticide, which means it is employed to control mite infestations in various settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoxinol typically involves the reaction of p-chlorobenzophenone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Etoxinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etoxinol has several applications in scientific research:

Mechanism of Action

Etoxinol exerts its effects by disrupting the normal physiological processes of mites. It targets the nervous system of mites, leading to paralysis and eventual death. The compound interferes with the transmission of nerve impulses, which is crucial for the survival of mites .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl benzoate
  • Permethrin
  • Amitraz

Uniqueness

Etoxinol is unique due to its specific mode of action and its effectiveness in controlling a wide range of mite species. Unlike some other miticides, this compound has a relatively low toxicity to non-target organisms, making it a safer option for use in various settings .

Properties

CAS No.

6012-83-5

Molecular Formula

C16H16Cl2O2

Molecular Weight

311.2 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)-2-ethoxyethanol

InChI

InChI=1S/C16H16Cl2O2/c1-2-20-11-16(19,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10,19H,2,11H2,1H3

InChI Key

CPZLRDXKLHKMQX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.